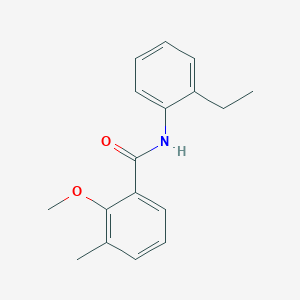![molecular formula C18H20N2O2 B244014 4-ethyl-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B244014.png)
4-ethyl-N-[3-(propanoylamino)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethyl-N-[3-(propanoylamino)phenyl]benzamide, also known as EPB, is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. This compound belongs to the class of benzamides and has been shown to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 4-ethyl-N-[3-(propanoylamino)phenyl]benzamide is not fully understood. However, it is believed to act by modulating various signaling pathways in the body. 4-ethyl-N-[3-(propanoylamino)phenyl]benzamide has been shown to inhibit the activity of certain enzymes involved in inflammation and tumor growth. It also affects the expression of certain genes involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
4-ethyl-N-[3-(propanoylamino)phenyl]benzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. 4-ethyl-N-[3-(propanoylamino)phenyl]benzamide also inhibits the activity of histone deacetylases (HDACs), which are involved in gene expression. Additionally, 4-ethyl-N-[3-(propanoylamino)phenyl]benzamide has been shown to have an analgesic effect, which may be useful in the treatment of chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
4-ethyl-N-[3-(propanoylamino)phenyl]benzamide has several advantages for use in scientific research. It is a well-characterized compound with a known chemical structure and synthesis method. It has also been extensively studied for its potential therapeutic applications. However, 4-ethyl-N-[3-(propanoylamino)phenyl]benzamide has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. Additionally, 4-ethyl-N-[3-(propanoylamino)phenyl]benzamide has been shown to have some toxicity in certain cell lines, which may limit its use in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-ethyl-N-[3-(propanoylamino)phenyl]benzamide. One area of interest is its potential use in the treatment of cancer. 4-ethyl-N-[3-(propanoylamino)phenyl]benzamide has been shown to have anti-tumor effects in several cancer cell lines, and further research is needed to determine its potential as a cancer therapy. Another area of interest is its potential use in the treatment of neurodegenerative diseases. 4-ethyl-N-[3-(propanoylamino)phenyl]benzamide has been shown to have neuroprotective effects in animal models, and further research is needed to determine its potential as a therapy for diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to determine the exact mechanism of action of 4-ethyl-N-[3-(propanoylamino)phenyl]benzamide and its potential for use in other disease conditions.
Synthesemethoden
4-ethyl-N-[3-(propanoylamino)phenyl]benzamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves several chemical reactions including amide formation, reduction, and protection of functional groups. The final product is obtained after purification using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
4-ethyl-N-[3-(propanoylamino)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to have anti-inflammatory, anti-tumor, and analgesic effects. 4-ethyl-N-[3-(propanoylamino)phenyl]benzamide has been studied for its potential use in the treatment of cancer, neurodegenerative diseases, and chronic pain.
Eigenschaften
Molekularformel |
C18H20N2O2 |
|---|---|
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
4-ethyl-N-[3-(propanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C18H20N2O2/c1-3-13-8-10-14(11-9-13)18(22)20-16-7-5-6-15(12-16)19-17(21)4-2/h5-12H,3-4H2,1-2H3,(H,19,21)(H,20,22) |
InChI-Schlüssel |
JRCIDSIFDAZJAV-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)CC |
Kanonische SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B243931.png)
![N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B243932.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-methoxy-3-methylbenzamide](/img/structure/B243935.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B243937.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B243941.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B243942.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B243943.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-isopropylbenzamide](/img/structure/B243944.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-propoxybenzamide](/img/structure/B243946.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide](/img/structure/B243947.png)
![4-methyl-N-({4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B243949.png)


![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylbenzamide](/img/structure/B243952.png)